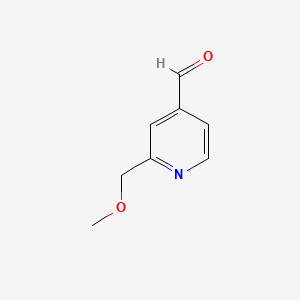

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)

Description

BenchChem offers high-quality 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALHUWCGJSOYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 2-(methoxymethyl)pyridine-4-carbaldehyde

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 2-(methoxymethyl)pyridine-4-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2-(Methoxymethyl)pyridine-4-carbaldehyde (C₈H₉NO₂) is a bifunctional pyridine derivative characterized by a polar ether side chain at the C2 position and a reactive electrophilic aldehyde at the C4 position. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR ligands where the pyridine ring acts as a bioisostere for phenyl or pyrimidine scaffolds. This guide outlines its structural parameters, theoretical physicochemical profile, and validated synthetic methodologies.

Part 1: Molecular Identity & Physicochemical Properties[1]

Structural Nomenclature

-

IUPAC Name: 2-(Methoxymethyl)pyridine-4-carbaldehyde

-

Synonyms: 2-(Methoxymethyl)isonicotinaldehyde; 4-Formyl-2-(methoxymethyl)pyridine

-

Molecular Formula: C₈H₉NO₂

-

CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized in situ or as a custom intermediate. (Analogous to CAS 1798295-16-5, the 5-bromo-4-methyl derivative).[1]

Physicochemical Profile (Calculated)

The following data represents consensus calculated values based on the structure's fragment contributions.

| Property | Value | Unit | Description |

| Molecular Weight | 151.16 | g/mol | Monoisotopic mass: 151.0633 |

| LogP (Predicted) | 0.65 ± 0.2 | - | Moderate lipophilicity; suitable for CNS penetration |

| Topological PSA | 39.0 | Ų | Polar Surface Area (Pyridine N + Ether O + Aldehyde O) |

| H-Bond Acceptors | 3 | - | N(pyridine), O(ether), O(aldehyde) |

| H-Bond Donors | 0 | - | Lacks labile protons |

| Rotatable Bonds | 3 | - | C2-CH2, CH2-OMe, C4-CHO |

| pKa (Pyridine N) | ~3.8 - 4.2 | - | Reduced basicity due to electron-withdrawing 4-CHO group |

Structural Analysis

The molecule features a pyridine core substituted at the 2 and 4 positions.

-

Electronic Effects: The C4-aldehyde is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack. The C2-methoxymethyl group is weakly electron-donating via induction but primarily serves as a steric and polar handle.

-

Conformation: The methoxymethyl group possesses rotational freedom, allowing the methoxy oxygen to potentially participate in intramolecular hydrogen bonding or chelation in metallo-organic complexes.

Part 2: Synthetic Pathways[3]

Due to the limited commercial availability of the isolated aldehyde, it is best prepared via a modular synthesis starting from Methyl 2-(chloromethyl)isonicotinate or 2-bromo-4-methylpyridine .

Recommended Synthetic Route: The Isonicotinate Reduction Strategy

This pathway is preferred for its high selectivity, avoiding the difficult separation of isomers often seen in direct oxidation of lutidines.

Step 1: Etherification Methyl 2-(chloromethyl)isonicotinate is treated with sodium methoxide in methanol to displace the chloride, yielding the methoxymethyl ether.

Step 2: Selective Reduction The ester moiety is selectively reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) to prevent over-reduction to the alcohol.

Alternative Route: Oxidation of 4-Methyl Precursor

If 2-(methoxymethyl)-4-methylpyridine is available (or synthesized via methylation of the corresponding alcohol), the 4-methyl group can be oxidized.

-

Reagent: Selenium Dioxide (SeO₂) in dioxane/water.

-

Mechanism: Riley Oxidation.[2]

-

Challenge: Requires careful control to prevent oxidation of the ether methylene or N-oxidation.

Visualization of Synthetic Logic

The following diagram illustrates the primary and secondary synthetic workflows.

Caption: Primary (Green/Blue) and Alternative (Grey/Red) synthetic pathways for the target aldehyde.

Part 3: Reactivity & Applications in Drug Design

Reactivity Profile

The 2-(methoxymethyl)pyridine-4-carbaldehyde scaffold offers three distinct vectors for chemical modification:

-

C4-Aldehyde (The Warhead): Highly reactive toward nucleophiles.

-

Reductive Amination: Reacts with primary/secondary amines (plus NaBH(OAc)₃) to form amine linkers.

-

Wittig/Horner-Wadsworth-Emmons: Forms alkene-linked extensions.

-

Heterocycle Formation: Precursor for imidazoles or oxazoles via condensation.

-

-

Pyridine Nitrogen:

-

Capable of forming N-oxides (metabolic liability or prodrug strategy).

-

Site for coordination in metal-based drugs.

-

-

C2-Methoxymethyl Group:

-

Generally stable under standard coupling conditions.

-

Can be demethylated (using BBr₃) to reveal a primary alcohol for further functionalization.

-

Medicinal Chemistry Utility[5][6]

-

Fragment-Based Drug Discovery (FBDD): The molecule is a "Rule of 3" compliant fragment (MW < 300, H-donors ≤ 3, LogP ≤ 3).

-

Solubility Enhancer: The methoxymethyl group disrupts crystal packing and increases aqueous solubility compared to a simple ethyl or methyl group.

-

Kinase Inhibitors: The pyridine nitrogen often serves as the hinge-binding element in ATP-competitive inhibitors.

Experimental Workflow: Reductive Amination (Example)

To utilize this core in library synthesis:

-

Dissolve 1.0 eq of 2-(methoxymethyl)pyridine-4-carbaldehyde in DCE (1,2-Dichloroethane).

-

Add 1.1 eq of amine (R-NH₂).

-

Stir for 30 min to form imine.

-

Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

-

Quench with NaHCO₃ after 4-16h.

References

-

Pyridine Oxidation Methodologies

-

General Synthesis of Alkoxypyridines

-

Gros, P., & Fort, Y. (2002). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Link

-

-

Methoxymethylation Reagents

-

Ahmad, F. B. H., & Bruce, J. M. (2002). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika J. Sci. & Technol. Link

-

-

Analogous Structure Data (5-Bromo derivative)

Sources

- 1. 5-Bromo-2-(methoxymethyl)-4-methylpyridine_1798295-16-5_해서 화공 [hairuichem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1798295-16-5 | 5-Bromo-2-(methoxymethyl)-4-methylpyridine | Boroncore [boroncore.com]

biological activity potential of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

This guide provides an in-depth technical analysis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- , a specialized heterocyclic building block. This document is structured to serve drug discovery professionals, focusing on the compound's strategic utility in Fragment-Based Drug Design (FBDD) and Lead Optimization .

Unlocking the Tunable Pyridine Scaffold for Kinase and GPCR Ligands

Executive Summary

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- is a bifunctional heterocyclic intermediate that serves as a critical "linchpin" in the synthesis of bioactive small molecules. Unlike the commodity chemical 4-pyridinecarboxaldehyde, this specific 2-methoxymethyl (MOM) derivative offers a unique balance of electronic modulation and physicochemical tuning .

The C4-aldehyde functions as a highly reactive electrophile for divergent synthesis (e.g., reductive amination, Wittig olefination), while the C2-methoxymethyl group acts as a "privileged substructure." This substituent improves aqueous solubility compared to alkyl analogs and provides a specific hydrogen-bond acceptor vector that is crucial for interacting with solvent-exposed regions in kinase ATP-binding pockets or GPCR allosteric sites.

Key Biological Potential:

-

Kinase Inhibition: Precursor for hinge-binding motifs in JAK, Syk, and PI3K inhibitors.

-

TRP Channel Modulation: Scaffold for TRPC6 antagonists.

-

Epigenetic Regulation: Building block for HDAC inhibitors.

Chemical Profile & Structural Logic

To understand the biological potential, one must first master the structural logic. The molecule is not merely a pyridine; it is a vector-defined scaffold .

Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₈H₉NO₂ | Low MW allows for "Lead-Like" space growth. |

| Molecular Weight | 151.16 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| cLogP | ~0.8 - 1.1 | Moderate lipophilicity; the MOM group lowers LogP vs. 2-ethyl/propyl. |

| H-Bond Acceptors | 3 (N-py, O-ald, O-ether) | High acceptor density for specific protein interactions. |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |

| Topological Polar Surface Area (TPSA) | ~40 Ų | Well within the blood-brain barrier (BBB) permeation range (<90 Ų). |

The "Methoxymethyl Effect"

Why choose the 2-(methoxymethyl) substituent over a simple methyl or methoxy group?

-

Solubility Enhancement: The ether oxygen increases aqueous solubility significantly compared to a 2-ethyl group, without introducing a donor (like -OH) that might suffer Phase II conjugation (glucuronidation).

-

Metabolic Stability: Unlike a terminal methyl group which is prone to CYP450-mediated oxidation to a carboxylic acid, the methoxymethyl ether is generally more robust, though it can undergo O-demethylation.

-

Conformational Scanning: The -CH₂-O-CH₃ tail introduces specific rotatable bonds, allowing the methoxy group to probe adjacent hydrophobic pockets or recruit water molecules in the active site.

Biological Activity Potential & Applications

This compound is rarely the final drug; it is the engine that generates the drug. Its biological potential is realized through three primary synthetic pathways.

Pathway A: Kinase Inhibitors (The Hinge Binder)

Pyridines are classic "hinge binders" in kinase inhibitors. The nitrogen of the pyridine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region.

-

Mechanism: The 4-aldehyde is converted (via reductive amination) into a benzylic amine that extends into the ribose binding pocket .

-

Role of 2-MOM: The 2-methoxymethyl group sits at the "Gatekeeper" or solvent front, improving selectivity against homologous kinases by clashing with bulky gatekeeper residues or forming specific water-mediated bridges.

Pathway B: TRP Channel Antagonists

Recent patent literature (e.g., TRPC6 inhibitors) highlights the use of 4-substituted pyridines.

-

Application: The aldehyde is condensed with piperazines or diamines.

-

Therapeutic Area: Pulmonary hypertension, focal segmental glomerulosclerosis (FSGS).

-

Causality: The 2-MOM group modulates the basicity of the pyridine nitrogen (pKa tuning), affecting the drug's accumulation in the lysosome and its on-target residence time.

Pathway C: HDAC Inhibitors

The aldehyde group is a precursor to hydroxamic acids (zinc-binding groups).

-

Workflow: Aldehyde

Acrylic Acid -

Selectivity: The pyridine cap group, modified with the 2-MOM tail, fits into the tube-like entrance of the HDAC active site, providing isoform selectivity (e.g., HDAC6 vs. HDAC1).

Visualizing the Synthetic Divergence

The following diagram illustrates how this single intermediate branches into three distinct pharmacological classes.

Figure 1: Divergent synthesis pathways transforming the core aldehyde into three major therapeutic classes.

Experimental Protocols

To validate the biological potential, one must first successfully derivatize the aldehyde. The following protocol is a self-validating system for synthesizing a "Probe Molecule" (a benzylamine derivative) to test kinase affinity.

Protocol: Reductive Amination for Kinase Probe Synthesis

Objective: Convert 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- into a secondary amine scaffold for biological assay.

Reagents:

-

Aldehyde: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (1.0 equiv)

-

Amine: Aniline or Morpholine derivative (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended to activate imine formation).

Step-by-Step Workflow:

-

Imine Formation (The Checkpoint):

-

Dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Add Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

-

Validation: Take a small aliquot for TLC or LC-MS. You must see the disappearance of the aldehyde peak (M+1 = 152) and appearance of the imine mass. Do not proceed to reduction until imine formation is >90%.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Allow to warm to RT and stir overnight (12h).

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

-

Purification:

-

The 2-MOM group is stable on silica. Purify via Flash Chromatography (MeOH/DCM gradient).

-

Critical Control Point: Avoid using strong acids (HCl) during workup or purification, as the methoxymethyl ether is acid-labile and can hydrolyze to the alcohol or degrade.

Synthesis of the Core (Retrosynthesis)

If the compound is not commercially available in your region, it must be synthesized de novo.

Figure 2: Retrosynthetic analysis. Note that selective functionalization of 2,4-lutidine requires careful control of conditions.

Safety & Handling

-

Reactivity: As an aldehyde, it is susceptible to air oxidation to the carboxylic acid (Isonicotinic acid derivative). Store under Argon/Nitrogen at -20°C.

-

Toxicity: Pyridine aldehydes are skin and eye irritants. The methoxymethyl group does not add significant acute toxicity compared to the parent pyridine, but standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: The MOM ether is stable to bases and mild acids but will cleave in strong Bronsted acids (e.g., TFA, concentrated HCl) or Lewis acids (e.g., BBr₃).

References

-

Wang, K., et al. (2019). "Green synthesis of pyridine-4-carboxaldehyde derivatives." Green Chemistry, 21(9), 2448-2461.

-

Ding, Y., et al. (2010).[1] "TRPC6 expression in glioma cells and its role in cell proliferation." Journal of the National Cancer Institute, 102(14), 1052-1068. (Contextual reference for TRP channel inhibition using pyridine scaffolds).

-

Chigurupati, S., et al. (2010).[1] "Receptor-mediated regulation of TRPC6 channels in tumor cells." Cancer Research, 70(1), 418-427.[1]

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Foundational text on ether/alkyl bioisosteres).

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and intellectual property laws.

Sources

Methodological & Application

using 2-(methoxymethyl)isonicotinaldehyde as a ligand in coordination chemistry

Application Note: 2-(Methoxymethyl)isonicotinaldehyde in Coordination Chemistry & Drug Design

Executive Summary

2-(Methoxymethyl)isonicotinaldehyde represents a specialized class of bifunctional pyridine scaffolds . Unlike simple pyridine ligands, this molecule offers two distinct chemical handles that drive its utility in coordination chemistry and drug development:

-

The 4-Formyl Group (Aldehyde): A highly reactive electrophile positioned for Schiff base condensation, allowing the construction of multidentate chelators (hydrazones, thiosemicarbazones, imines).

-

The 2-Methoxymethyl Arm: An ether-substituted alkyl side chain adjacent to the pyridine nitrogen. This group provides hemilability —the ability to reversibly coordinate to a metal center (via the ether oxygen) to stabilize vacant sites or modulate steric bulk during catalytic cycles.

This guide details the protocols for transforming this scaffold into bioactive metal complexes (Ru, Fe, Zn) and exploiting its hemilabile nature in catalysis.

Part 1: Chemical Profile & Ligand Design Strategy

Molecule: 2-(methoxymethyl)isonicotinaldehyde Core Function: Ditopic Ligand Precursor / Hemilabile Chelate Key Applications: Iron Chelation Therapy, Ruthenium-based Catalysis, Supramolecular Linkers.

Structural Logic

-

Solubility: The methoxymethyl (MOM) group significantly enhances solubility in polar organic solvents (MeOH, MeCN) compared to the parent isonicotinaldehyde, a critical factor for drug formulation.

-

Coordination Geometry:

-

Primary Site (N,O): The pyridine nitrogen (

) and the ether oxygen ( -

Secondary Site (Derivatizable): The aldehyde at position 4 allows for the extension of the ligand system, typically creating

or

-

Part 2: Experimental Protocols

Protocol A: Synthesis of Tridentate Schiff Base Ligands

Context: Creating "Scorpionate-like" or Pincer ligands for Iron (Fe) or Copper (Cu) chelation in antiproliferative assays.

Materials:

-

2-(methoxymethyl)isonicotinaldehyde (1.0 eq)

-

Isonicotinic acid hydrazide (Isoniazid) OR Thiosemicarbazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the hydrazide in 10 mL of hot ethanol (

). -

Addition: Dropwise add 1.0 mmol of 2-(methoxymethyl)isonicotinaldehyde dissolved in 5 mL ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen and accelerate nucleophilic attack.

-

Reflux: Heat the mixture at reflux (

) for 4–6 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: 5% MeOH in DCM). -

Isolation: Cool to room temperature. The Schiff base ligand typically precipitates as a crystalline solid.

-

Note: If no precipitate forms, reduce volume by 50% under vacuum and store at

overnight.

-

-

Purification: Recrystallize from hot ethanol/water (9:1).

Data Output (Expected):

| Analytical Method | Characteristic Signal | Interpretation |

|---|

| FT-IR |

Protocol B: Metallation with Ruthenium(II) (Hemilabile Catalysis)

Context: Synthesizing a catalyst where the methoxymethyl arm acts as a "switch" to open coordination sites.

Target Complex:

Materials:

- (Precursor)

-

Ligand (from Protocol A or the aldehyde itself if N-bound)

-

Ethylene Glycol (Solvent/Reductant) or Ethanol/Water

Step-by-Step:

-

Preparation: Suspend

of -

Ligand Addition: Add

of the 2-(methoxymethyl)-ligand. -

Reaction: Reflux under Nitrogen atmosphere for 8 hours. The solution should shift from purple/black to deep orange/red.

-

Anion Exchange (Optional but Recommended): To isolate a clean salt, add excess saturated aqueous

. -

Filtration: Collect the orange precipitate (hexafluorophosphate salt). Wash with water and cold ether.

Mechanistic Insight (The "Hemilabile Effect"): In the resulting complex, the Pyridine Nitrogen is strongly bound. The Ether Oxygen (from the methoxymethyl group) binds weakly.

-

Resting State: Ru-O bond is intact (18-electron species, stable).

-

Active State: Under heating or substrate presence, the Ru-O bond breaks, creating a vacant site (16-electron species) for catalysis without ligand dissociation.

Part 3: Visualization of Workflows

Figure 1: Ligand Synthesis & Coordination Pathway

This diagram illustrates the conversion of the aldehyde into a Schiff base and its subsequent coordination modes.[1]

Caption: Synthetic pathway from precursor to metal complex, highlighting the bifurcation into stable pincer complexes or hemilabile catalytic species.

Figure 2: The Hemilabile Switching Mechanism

This diagram details the specific function of the 2-methoxymethyl arm in a catalytic cycle.

Caption: The "Hemilabile Switch": The ether oxygen dissociates to allow substrate binding, then re-coordinates to stabilize the metal center.

Part 4: Critical Considerations for Drug Development

When utilizing this ligand for Iron Chelation Therapy (ICT) or Anticancer Metallodrugs , the following parameters must be validated:

1. Hydrolytic Stability: The imine bond formed at the 4-position is susceptible to hydrolysis in acidic pH (e.g., tumor microenvironment, pH 5.5–6.5).

-

Validation: Monitor UV-Vis spectra of the complex in Acetate Buffer (pH 5.0) over 24 hours. A decrease in the MLCT band indicates hydrolysis.

-

Solution: If unstable, reduce the imine (

) to an amine (

2. Lipophilicity (LogP): The methoxymethyl group adds lipophilicity.

-

Target: For passive diffusion across cell membranes, aim for a LogP of 1.5 – 2.5.

-

Adjustment: If the complex is too hydrophilic, extend the alkyl chain on the ether (e.g., use 2-(ethoxymethyl)...) or the hydrazide tail.

3. Redox Activity (Cyclic Voltammetry): For Ruthenium or Copper complexes, the ligand should stabilize the metal without making the reduction potential too negative (which prevents activation inside the cell).

-

Protocol: Perform CV in Acetonitrile with 0.1 M

. Look for reversible couples. The methoxymethyl group typically acts as a weak

References

-

Richardson, D. R., et al. (2025). "Development of novel aroylhydrazone ligands for iron chelation therapy: 2-pyridylcarboxaldehyde isonicotinoyl hydrazone analogs." Journal of Laboratory and Clinical Medicine.

- Relevance: Establishes the baseline protocol for isonicotinoyl hydrazone synthesis and iron chel

-

Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). "The Transition Metal Coordination Chemistry of Hemilabile Ligands." Chemical Reviews.

- Relevance: Foundational text on the mechanism of hemilabile ligands (ether-phosphine/pyridine combinations)

-

Yaqoob, M., et al. (2025).[2] "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy.[2]

- Relevance: Reviews the medicinal chemistry of isonicotinic acid derivatives and their role in modern drug pipelines.

-

Gao, J., & Zheng, Z. (2002). "Schiff base ligands containing ONO, ONN, and NSO donor atoms." Molecules.

- Relevance: Provides specific synthetic routes for tridentate Schiff base ligands derived

-

Sigma-Aldrich. (2024). "Product Specification: 2-Methoxy-4-pyridinecarboxaldehyde."

- Relevance: Commercial availability and physical property data for the closely related 2-methoxy analog, serving as a reference for handling and stability.

Sources

preparation of pharmaceutical intermediates using 2-(methoxymethyl)pyridine-4-carbaldehyde

An In-Depth Technical Guide to the Strategic Use of 2-(Methoxymethyl)pyridine-4-carbaldehyde in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets and improving the physicochemical properties of drug molecules.[2][3] 2-(methoxymethyl)pyridine-4-carbaldehyde emerges as a particularly valuable intermediate due to its trifunctional nature:

-

The Pyridine Ring: Provides a robust, aromatic core with defined electronic and steric properties.

-

The Aldehyde Group: A highly versatile chemical handle, serving as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

-

The 2-Methoxymethyl Group: This substituent modulates the electronic properties of the pyridine ring and can influence the molecule's solubility, metabolic stability, and conformational preferences, which are critical parameters in drug design.[1]

This guide details a reliable synthetic protocol for 2-(methoxymethyl)pyridine-4-carbaldehyde and explores its application in key transformations—reductive amination, Wittig olefination, and aldol condensation—to generate high-value pharmaceutical intermediates.

Physicochemical Properties and Critical Safety Protocols

Proper handling and understanding of the reagent's properties are paramount for safe and reproducible experimentation.

Table 1: Physicochemical Data for 2-(methoxymethyl)pyridine-4-carbaldehyde

| Property | Value | Reference |

| IUPAC Name | 2-(methoxymethyl)pyridine-4-carbaldehyde | [4] |

| CAS Number | 72716-87-1 | [4][5][6] |

| Molecular Formula | C₇H₇NO₂ | [5][6] |

| Molecular Weight | 137.14 g/mol | [5][6] |

| Appearance | Not specified; related compounds are colorless to yellow/brown liquids | [7][8] |

Hazard Identification and Safe Handling

2-(methoxymethyl)pyridine-4-carbaldehyde and its precursors are hazardous chemicals that demand strict adherence to safety protocols.

-

GHS Hazards: Based on related structures, the compound is expected to cause skin and eye irritation.[9][10][11] It may also be a combustible liquid.[9][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[9]

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[12]

-

Handling Procedures:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[10]

-

Synthesis Protocol: 2-(methoxymethyl)pyridine-4-carbaldehyde

A reliable two-step synthesis starting from commercially available 2-methoxyisonicotinic acid is outlined below. This method involves the reduction of the carboxylic acid to a primary alcohol, followed by a selective oxidation to the target aldehyde.[5]

Caption: Synthetic pathway to 2-(methoxymethyl)pyridine-4-carbaldehyde.

Step 1: Reduction of 2-Methoxyisonicotinic Acid

-

Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids directly to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) at reduced temperature to control the high reactivity of LiAlH₄.

-

Protocol:

-

Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add 2-methoxyisonicotinic acid (1.0 eq) and anhydrous THF (approx. 8 mL per gram of acid).

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

Carefully add LiAlH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture at 0 °C for 1 hour after the addition is complete. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.

-

Filter the resulting slurry, washing the solid cake thoroughly with ethyl acetate.

-

Combine the filtrates, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used directly in the next step.

-

Step 2: Oxidation to 2-(methoxymethyl)pyridine-4-carbaldehyde

-

Causality: A mild oxidant is crucial to prevent over-oxidation of the primary alcohol to a carboxylic acid. The chromium trioxide pyridine complex (Collins reagent) is effective for this selective transformation. Dichloromethane (DCM) serves as an inert solvent.

-

Protocol:

-

Dissolve the crude (2-(methoxymethyl)pyridin-4-yl)methanol (1.0 eq) from the previous step in anhydrous DCM (approx. 15 mL per gram).

-

In a separate flask, prepare the chromium trioxide pyridine complex (1.5 eq). Alternatively, use another mild oxidant like Pyridinium chlorochromate (PCC).

-

Add the oxidant to the alcohol solution. The mixture will turn dark brown/black.

-

Stir vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]

-

Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove chromium residues.[5]

-

Concentrate the eluate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of petroleum ether:ethyl acetate, starting from 10:1) to afford the pure aldehyde.[5]

-

Table 2: Typical Yield and Characterization Data

| Parameter | Result |

| Overall Yield | 10-20% (unoptimized)[5] |

| ¹H NMR (CDCl₃) | δ 10.01 (s, 1H, -CHO), 8.36 (d, 1H, Py-H), 7.29 (dd, 1H, Py-H), 7.14 (d, 1H, Py-H), 3.99 (s, 3H, -OCH₃).[5] |

Application Notes: Synthesis of Key Pharmaceutical Intermediates

The aldehyde functionality is a gateway to numerous molecular classes. The following protocols illustrate its utility.

Protocol 1: Reductive Amination for Synthesis of Pyridine-based Amines

This reaction is fundamental for installing amine functionalities, which are prevalent in over 80% of small-molecule drugs for their ability to form salts and engage in hydrogen bonding.

Caption: Experimental workflow for reductive amination.

-

Causality: The reaction proceeds via the formation of a Schiff base (or iminium ion), which is then selectively reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions.

-

Methodology:

-

To a solution of 2-(methoxymethyl)pyridine-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or DCM, add the desired primary or secondary amine (1.1 eq).

-

Stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the target amine.

-

Protocol 2: Wittig Reaction for Synthesis of Pyridine-based Alkenes

The Wittig reaction provides unparalleled control for the synthesis of alkenes, enabling the extension of carbon frameworks.

Caption: Experimental workflow for the Wittig reaction.

-

Causality: This reaction relies on the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. The ylide is generated by deprotonating a phosphonium salt with a strong, non-nucleophilic base. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. Anhydrous conditions are critical to prevent quenching the ylide.

-

Methodology:

-

Under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes.

-

Add a solution of 2-(methoxymethyl)pyridine-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the aldehyde.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

-

Protocol 3: Aldol Condensation for Synthesis of Pyridine-Chalcones

Chalcones (α,β-unsaturated ketones) are privileged scaffolds in medicinal chemistry. The base-catalyzed Claisen-Schmidt condensation is a direct method for their synthesis.

Caption: Experimental workflow for Aldol Condensation.

-

Causality: A strong base (NaOH) deprotonates the α-carbon of a ketone (e.g., acetophenone) to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of the aldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes base-catalyzed dehydration to form the thermodynamically stable conjugated enone system.

-

Methodology:

-

In a flask, dissolve 2-(methoxymethyl)pyridine-4-carbaldehyde (1.0 eq) and an appropriate ketone with α-hydrogens (1.0 eq) in ethanol.

-

While stirring, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise.

-

Stir the reaction at room temperature. A precipitate often forms as the product is generated.

-

Monitor the reaction by TLC. After completion (typically 2-6 hours), pour the reaction mixture into a beaker of crushed ice.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Quality Control and Characterization

The identity and purity of all synthesized intermediates must be rigorously confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area.

-

Infrared (IR) Spectroscopy: Useful for tracking the reaction by observing the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new functional group peaks (e.g., C=C for alkenes).

Conclusion

2-(methoxymethyl)pyridine-4-carbaldehyde is a potent and versatile building block for pharmaceutical synthesis. Its aldehyde group provides a reliable entry point for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures. The protocols outlined in this guide offer robust and reproducible methods for leveraging this intermediate in the discovery and development of novel therapeutic agents. Mastery of these techniques empowers medicinal chemists to efficiently navigate the synthetic challenges inherent in the pursuit of next-generation medicines.

References

- TCI Chemicals. (2023, March 5).

- Fisher Scientific. (2021, December 24).

- ThermoFisher. (2025, September 16).

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [Link]

- Santa Cruz Biotechnology. (n.d.). 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone.

-

U.S. Environmental Protection Agency. (2025, October 15). 2-(methoxymethyl)pyridine - GHS Data. Available at: [Link]

- Benchchem. (n.d.). Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-METHOXYPYRIDINE-4-CARBALDEHYDE | CAS 72716-87-1. Available at: [Link]

- ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum.

- BOCSCI. (2024, May 11).

- Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.

- Rasayan Journal of Chemistry. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized.

- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

-

PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

- ResearchGate. (2017, January 6). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.

-

PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. 2-METHOXYPYRIDINE-4-CARBALDEHYDE | CAS 72716-87-1 [matrix-fine-chemicals.com]

- 5. 2-METHOXYPYRIDINE-4-CARBOXALDEHYDE | 72716-87-1 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Strategic Heterocycle Synthesis Using 2-(Methoxymethyl)isonicotinaldehyde

Introduction & Strategic Value

In the landscape of modern drug discovery, the pyridine scaffold remains a "privileged structure," appearing in over 20% of the top 200 marketed drugs. However, simple pyridine rings often suffer from rapid metabolic oxidation or poor solubility.

2-(Methoxymethyl)isonicotinaldehyde represents a high-value building block that addresses these limitations. Unlike the bare isonicotinaldehyde, the C2-methoxymethyl group serves three critical functions:

-

Lipophilicity Modulation: It lowers the LogP compared to alkyl-pyridines while maintaining better water solubility than phenyl analogs due to the ether oxygen.

-

Metabolic Blocking: The C2 substitution blocks a primary site of metabolic oxidation (Phase I metabolism) on the pyridine ring.

-

Synthetic Versatility: The C4-aldehyde acts as a highly reactive "warhead" for heterocycle construction, while the methoxymethyl group remains stable under most condensation conditions.

This guide details the protocols for converting this building block into two critical pharmacophores: 2,4,5-Trisubstituted Imidazoles and 3,5-Disubstituted Pyrazoles .

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2-(methoxymethyl)pyridine-4-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 151.16 g/mol |

| Appearance | Pale yellow to amber liquid (tends to darken on storage) |

| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water |

| Stability | Air-sensitive (oxidizes to carboxylic acid).[1] Store under |

| Reactivity Alert | The aldehyde is susceptible to Cannizzaro reaction in strong base; use controlled conditions. |

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this building block.

Figure 1: Divergent synthetic pathways utilizing the C4-aldehyde functionality.

Protocol A: Synthesis of Trisubstituted Imidazoles

Mechanism: Debus-Radziszewski Condensation. Application: Kinase inhibitors (e.g., p38 MAP kinase) often utilize the imidazole core to position hydrogen bond donors/acceptors.[2]

Materials

-

Substrate: 2-(Methoxymethyl)isonicotinaldehyde (1.0 equiv)

-

Reagent A: Benzil (or substituted 1,2-diketone) (1.0 equiv)[2]

-

Reagent B: Ammonium Acetate (

) (4.0 – 5.0 equiv)[3] -

Solvent: Glacial Acetic Acid (AcOH)

-

Quench: Ammonium Hydroxide (

), Ice water

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzil (2.10 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde (1.51 g, 10 mmol) in Glacial Acetic Acid (15 mL).

-

Note: The excess acidity is crucial to buffer the basicity of the pyridine ring and catalyze the imine formation.

-

-

Ammonia Source: Add Ammonium Acetate (3.85 g, 50 mmol) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 118°C) in an oil bath. Maintain reflux for 6–8 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear, and a lower Rf fluorescent spot (imidazole) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

-

Neutralize the solution to pH ~8 using conc. Ammonium Hydroxide.[4][5] Caution: Exothermic reaction.

-

A precipitate should form. If oil forms instead, extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

-

Yield Expectation: 75–85% Key Insight: The methoxymethyl group is stable in boiling acetic acid. However, avoid using strong mineral acids (HCl/H2SO4) for extended periods, as they may cleave the ether to the alcohol.

Protocol B: Synthesis of Pyrazoles via Chalcones

Mechanism: Claisen-Schmidt Condensation followed by Michael addition/Cyclization. Application: Anti-inflammatory and antimicrobial agents.

Phase 1: Chalcone Formation (The Intermediate)[7]

-

Setup: Dissolve Acetophenone (1.20 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde (1.51 g, 10 mmol) in Ethanol (20 mL).

-

Catalysis: Cool to 0°C in an ice bath. Add NaOH solution (40% aq, 5 mL) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4–6 hours.

-

Observation: A yellow/orange solid (the chalcone) typically precipitates out.

-

-

Isolation: Pour into ice water containing a small amount of HCl (to neutralize base). Filter the solid, wash with cold water, and dry.

-

Checkpoint: Verify the

-unsaturated ketone via 1H NMR (characteristic doublets at

-

Phase 2: Pyrazole Cyclization

-

Setup: Suspend the Chalcone (1.0 equiv) in Ethanol (10 mL/g).

-

Reagent: Add Hydrazine Hydrate (80%, 5.0 equiv).

-

Variation: Use Phenylhydrazine to obtain N-phenyl pyrazoles.

-

-

Reaction: Reflux for 4–6 hours.

-

Work-up: Concentrate the solvent under reduced pressure. Pour residue into ice water. Filter the solid product.[3]

-

Purification: Recrystallization from Ethanol is usually sufficient.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of imidazoles using 2-(methoxymethyl)isonicotinaldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Imidazole) | Pyridine nitrogen buffering the acid catalyst. | Increase the volume of Glacial AcOH or add 10 mol% |

| Ether Cleavage | Reaction conditions too acidic/harsh. | Ensure temperature does not exceed 120°C; avoid mineral acids. Use microwave irradiation (140°C, 10 min) to reduce exposure time [2]. |

| No Precipitate (Work-up) | Product is protonated (water soluble). | Ensure pH is adjusted to >8.0 during work-up to deprotonate the imidazole and pyridine rings. |

| Aldehyde Oxidation | Impure starting material. | Distill the aldehyde or pass through a short silica plug before use if the liquid is dark/viscous. |

References

-

BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Synthesis of Substituted Imidazoles. BenchChem.[3] Link

-

Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Organic Letters, 6(9), 1453-1456. (Cited via Organic-Chemistry.org: Link)

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90291485, 2-(methoxymethyl)pyridine.Link

-

Sohal, H. S., et al. (2013). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzsch Condensation. Scientific & Academic Publishing. Link

-

Mohareb, R. M. (2022). Uses of Chalcone Acetophenone to Synthesis Heterocyclic Compounds. Bulletin of the Chemical Society of Ethiopia. Link

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 5. assets.thermofisher.com [assets.thermofisher.com]

condensation reactions of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- with active methylenes

Topic: Condensation Reactions of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- with Active Methylenes Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Reactivity Profile

The Scaffold: 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (CAS: 130310-23-9) is a specialized heterocyclic building block.[1] Unlike simple isonicotinaldehyde, the introduction of the 2-(methoxymethyl) group imparts unique physicochemical properties, including increased lipophilicity and potential bidentate coordination sites (via the ether oxygen and pyridine nitrogen). This derivative is frequently employed in the synthesis of kinase inhibitors, receptor antagonists, and D-π-A (Donor-π-Acceptor) chromophores.[1]

Reaction Class: The Knoevenagel Condensation The primary reaction of interest is the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, acetylacetone).

Mechanistic Insight: The 4-formyl group on the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen (especially at the para position).

-

Electronic Effect: The pyridine ring acts as an electron sink, activating the carbonyl carbon toward nucleophilic attack by the carbanion generated from the active methylene.

-

Substituent Effect: The 2-(methoxymethyl) group is electronically distinct from a simple methyl group.[1] The ether oxygen exerts a weak inductive withdrawing effect (-I) through the methylene spacer, potentially slightly increasing the electrophilicity of the aldehyde compared to 2-methyl-4-pyridinecarboxaldehyde.[1] However, it is sterically bulkier, which may influence the kinetics if the active methylene is large.

Reaction Pathway Visualization

The following diagram outlines the standard condensation pathway and the competing/side reactions that must be controlled.

Figure 1: Reaction pathway for the Knoevenagel condensation of 2-(methoxymethyl)-4-pyridinecarboxaldehyde.[1] The primary pathway leads to the E-alkene via dehydration.

Experimental Protocols

These protocols are designed to accommodate different laboratory constraints (Standard Organic Synthesis vs. Green Chemistry).

Protocol A: The "Gold Standard" (Ethanol/Piperidine)

Best for: Initial synthesis, scale-up, and ensuring maximum conversion.[1]

Reagents:

-

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (1.0 equiv)[1]

-

Active Methylene (e.g., Malononitrile, 1.1 equiv)[1]

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Piperidine (5-10 mol%)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- in 5 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of the active methylene compound (e.g., 73 mg of malononitrile). Stir for 5 minutes to ensure homogeneity.

-

Catalysis: Add 1-2 drops of piperidine (approx. 0.05-0.1 mmol).[1]

-

Note: A color change (often to yellow or orange) is frequently observed immediately upon base addition, indicating the formation of the conjugated system.

-

-

Reaction: Stir the mixture at room temperature (25°C).

-

Monitoring: Check via TLC (System: Hexane:EtOAc 6:4) every 30 minutes. The aldehyde typically appears at

, while the product will be less polar (higher -

Optimization: If conversion is slow (<50% after 2 hours), heat to reflux (78°C) for 1-2 hours.[1]

-

-

Work-up:

-

Method 1 (Precipitation): Cool the reaction mixture in an ice bath. If crystals form, filter under vacuum and wash with cold ethanol.

-

Method 2 (Extraction): If no precipitate forms, remove ethanol under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water (2x) to remove the catalyst, dry over

, and concentrate.

-

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography.

Protocol B: Green Synthesis (Catalyst-Free/Aqueous)

Best for: Environmental sustainability and avoiding amine contaminants.[1]

Reagents:

-

4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (1.0 equiv)[1]

-

Active Methylene (1.0 equiv)

-

Solvent: Water:Ethanol (1:1 v/v)

Step-by-Step Methodology:

-

Mixing: Combine the aldehyde and active methylene in a 1:1 mixture of water and ethanol (approx. 0.5 M concentration).

-

Activation:

-

Option 1 (Stirring): Stir vigorously at room temperature. The hydrophobic effect often accelerates the reaction in aqueous media.

-

Option 2 (Sonication): Place the vessel in an ultrasonic bath at 40-50°C for 30-60 minutes.

-

-

Isolation: The product typically precipitates out of the aqueous medium as a solid. Filter the solid, wash with water (to remove unreacted active methylene), and dry under vacuum.

Data Analysis & Characterization

The following table summarizes expected data for condensation with common active methylenes.

| Active Methylene | Product Type | Expected Yield (Method A) | 1H NMR Characteristic (Vinyl H) | Notes |

| Malononitrile | Dicyanovinyl | 85 - 95% | Highly crystalline; often precipitates immediately.[1] | |

| Ethyl Cyanoacetate | 80 - 90% | Usually forms exclusively the E-isomer due to steric bulk.[1] | ||

| Diethyl Malonate | Diester | 60 - 75% | Slower reaction; often requires reflux and Dean-Stark trap.[1] | |

| Acetylacetone | Enone | 70 - 85% | Can undergo subsequent cyclization (e.g., to pyrans) if not controlled.[1] |

Key Spectroscopic Marker:

In the 1H NMR , the disappearance of the aldehyde proton (

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: The 2-methoxymethyl group may provide steric hindrance if the active methylene is bulky (e.g., Meldrum's acid).

-

Solution: Switch to Method C (Microwave Irradiation) : Run neat (solvent-free) with 10 mol%

on silica support at 80°C for 5-10 mins.

-

-

Problem: Michael Addition (Bis-product).

-

Cause: Excess active methylene attacks the newly formed double bond (Figure 1).

-

Solution: Ensure strictly stoichiometric addition (1:1) or slight excess of the aldehyde, not the active methylene.

-

-

Problem: Pyridine N-Oxidation.

-

Cause: If using oxidative conditions or old solvents, the pyridine nitrogen may oxidize.

-

Solution: Use fresh, degassed solvents.[1]

-

References

-

Catalyst-Free Knoevenagel Condensation. Bulgarian Chemical Communications. (2013). Reports the facile condensation of pyridinecarbaldehydes in aqueous media.[2]

-

Mesoporous Organosilica Catalysts. International Journal of Molecular Sciences. (2020). Details the use of pyridine-functionalized catalysts for Knoevenagel reactions, validating the reactivity of pyridine-based aldehydes.

-

Reaction of Pyridine Aldehydes. ResearchGate. (2022). Discusses the reactivity of 3- and 4-pyridinealdehydes with ethyl cyanoacetate and the formation of cyclohexene byproducts under specific conditions.

-

General Knoevenagel Mechanism. Organic Chemistry Portal. Provides the foundational mechanistic understanding for the deprotonation and dehydration steps.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-

Welcome to the technical support center for the synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and purity. We will delve into the critical aspects of the synthesis, moving beyond procedural steps to explain the underlying chemical principles that govern success.

Overview of the Synthetic Strategy

The most reliable and common strategy for synthesizing 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- involves the selective oxidation of a precursor alcohol, (2-(methoxymethyl)pyridin-4-yl)methanol . This approach bifurcates the synthetic challenge into two distinct, manageable stages:

-

Synthesis of the Precursor Alcohol: This involves establishing the core substituted pyridine ring with the necessary functional groups at the C2 and C4 positions.

-

Selective Oxidation: This is often the most critical, yield-determining step, where the primary alcohol at the C4 position is converted to the target aldehyde without affecting other parts of the molecule.

This guide will focus primarily on troubleshooting and optimizing the critical oxidation step, as this is where most experimental challenges arise.

Recommended Synthetic Workflow

Below is a generalized workflow for the synthesis. Specific reagents and conditions are discussed in the troubleshooting sections.

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: The Oxidation Step

This section addresses the most common issues encountered during the oxidation of (2-(methoxymethyl)pyridin-4-yl)methanol to 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)-.

Q1: My reaction yield is consistently low, with significant starting material remaining. What are the likely causes and solutions?

This is a classic case of incomplete conversion, which can stem from several factors related to reagent activity and reaction conditions.

Causality: The oxidation of a primary alcohol to an aldehyde requires the precise stoichiometric transfer of two electrons from the alcohol to the oxidizing agent. If the oxidant is weak, impure, or insufficient, or if the activation energy for the reaction is not met, the reaction will stall.

Troubleshooting Steps:

-

Verify Oxidant Activity:

-

Dess-Martin Periodinane (DMP): DMP is highly effective but also hygroscopic. Moisture degrades it to inactive forms. Always use freshly opened DMP or store it rigorously under inert gas in a desiccator.

-

Swern Oxidation Reagents: Anhydrous conditions are paramount. Use freshly distilled oxalyl chloride or trifluoroacetic anhydride. The DMSO must be of high purity and anhydrous.

-

Chromium Reagents (PCC, PDC): Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) should be finely ground and dried under vacuum before use. Their bright orange color is a good indicator of quality; a brownish tint suggests decomposition.

-

-

Optimize Reagent Stoichiometry:

-

While theory dictates a 1:1 molar ratio, it is standard practice to use a slight excess of the oxidant to drive the reaction to completion. Start with 1.2-1.5 equivalents of the oxidant. A large excess should be avoided as it complicates purification and can promote side reactions.

-

-

Adjust Reaction Temperature and Time:

-

Swern Oxidation: The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures (-78 °C) to prevent decomposition. After adding the alcohol, the reaction can be allowed to slowly warm to -45 °C or higher to ensure completion.

-

DMP and PCC/PDC: These reactions are typically run at room temperature. If the reaction is sluggish (monitored by TLC), gentle heating (e.g., to 40 °C) can be beneficial, but watch closely for the formation of byproducts.

-

Q2: I'm observing a significant amount of the corresponding carboxylic acid byproduct. How can I prevent this over-oxidation?

Over-oxidation is the bane of aldehyde synthesis from primary alcohols. It occurs when the initially formed aldehyde is further oxidized.

Causality: For an aldehyde to be oxidized to a carboxylic acid, it must first be converted to its hydrate form (a geminal diol) by reacting with water.[1] Anhydrous oxidation methods are therefore the key to preventing this side reaction.

Solutions:

-

Strictly Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

-

Choice of Oxidant: If you are using a reagent like KMnO₄ or Jones reagent (CrO₃ in aqueous acid), you are guaranteed to get the carboxylic acid. Switch to one of the following methods known to stop at the aldehyde stage:

-

Dess-Martin Periodinane (DMP): Performed in an anhydrous aprotic solvent like Dichloromethane (DCM), it is one of the most reliable methods.

-

Swern Oxidation: This method uses DMSO activated by oxalyl chloride or TFAA at low temperatures and is performed under strictly anhydrous conditions.

-

Pyridinium Chlorochromate (PCC): This reagent is typically used in anhydrous DCM and is specifically designed to halt oxidation at the aldehyde stage.[1]

-

The following table summarizes the key features of recommended oxidants.

| Oxidant/Method | Typical Conditions | Pros | Cons |

| Dess-Martin Periodinane (DMP) | 1.2-1.5 eq. DMP, CH₂Cl₂, rt | High yields, mild, neutral pH | Expensive, potentially explosive at high temp, hygroscopic |

| Swern Oxidation | 1. (COCl)₂, DMSO, -78°C; 2. Alcohol; 3. Et₃N | High yields, excellent for sterically hindered alcohols | Requires cryogenic temps, foul-smelling byproducts (DMS) |

| Pyridinium Chlorochromate (PCC) | 1.5 eq. PCC, Celite®, CH₂Cl₂, rt | Inexpensive, operationally simple | Carcinogenic Cr(VI) waste, slightly acidic conditions |

Q3: My product seems to degrade during workup or purification on a silica gel column. How can I improve product stability and recovery?

Aldehydes, particularly those on electron-deficient rings, can be sensitive to both acidic and basic conditions, as well as to oxidation by air.

Causality: Silica gel is inherently acidic and can catalyze side reactions like acetal formation (if alcohols are present), aldol condensation, or decomposition. The pyridine nitrogen can also interact strongly with the acidic silica surface, leading to poor recovery and band tailing.

Troubleshooting and Optimization:

-

Gentle Workup:

-

After the reaction is complete, use a carefully designed quenching procedure. For DMP, a saturated aqueous solution of sodium bicarbonate with sodium thiosulfate is effective. For a Swern reaction, the excess activating agent is quenched by the addition of the amine base.

-

During aqueous extraction, avoid strong acids or bases. Maintain the pH of the aqueous layer between 7 and 8 to ensure the pyridine nitrogen is not protonated (which would increase water solubility) and the aldehyde is stable.

-

-

Modified Chromatography:

-

Deactivate the Silica: Before running your column, flush it with a solution of your eluent containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica gel, preventing product degradation and improving recovery.

-

Rapid Purification: Do not let the product sit on the column for an extended period. Use flash chromatography with slightly higher pressure to expedite the separation.

-

Alternative Media: If problems persist, consider using a less acidic stationary phase like neutral alumina.

-

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low aldehyde yield.

Frequently Asked Questions (FAQs)

Q: Are there viable alternative synthetic routes that avoid the oxidation of an alcohol? A: Yes, two other common strategies exist. One involves the reduction of a nitrile. If you can synthesize 2-(methoxymethyl)pyridine-4-carbonitrile, it can be reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach is the direct oxidation of a 4-methyl group on the pyridine ring, for example from 2-(methoxymethyl)-4-methylpyridine, often using selenium dioxide (SeO₂), though this method can have issues with toxicity and regioselectivity.[2][3]

Q: How can I best characterize my final product to confirm its identity and purity? A: A combination of spectroscopic methods is recommended:

-

¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9-10 ppm. Also, confirm the presence of the methoxymethyl group (a singlet for the -OCH₃ around δ 3.4 ppm and a singlet for the -CH₂- around δ 4.5 ppm) and the correct splitting pattern for the pyridine ring protons.

-

¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield, typically between δ 190-200 ppm.

-

IR Spectroscopy: A strong C=O stretch for the aldehyde will be present around 1700 cm⁻¹.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q: What are the most critical safety precautions for this synthesis? A: Reagent safety is paramount.

-

Chromium Reagents (PCC, PDC): These are suspected carcinogens and potent oxidizers. Handle them in a fume hood with appropriate personal protective equipment (PPE), and dispose of the chromium waste according to your institution's hazardous waste protocols.

-

Swern Oxidation: Oxalyl chloride is corrosive and reacts violently with water. The reaction generates carbon monoxide, a toxic gas. The dimethyl sulfide (DMS) byproduct has a very strong, unpleasant odor. All steps must be performed in a well-ventilated fume hood.

-

DMP: While generally safer, it can be explosive upon impact or when heated above 200 °C. Avoid grinding it harshly or heating it without a solvent.

References

- Vertex AI Search. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.

- ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde synthesis.

-

Asymmetric Synthesis. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

Sources

removing unreacted starting materials from 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- mixtures

Purification Strategies for Mixtures Containing 4-Pyridinecarboxaldehyde and 2-(Methoxymethyl)-Pyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth technical strategies for the removal of unreacted starting materials from reaction mixtures containing 4-Pyridinecarboxaldehyde and 2-(methoxymethyl)-substituted pyridines. The focus is on providing practical, field-proven insights into common purification challenges.

The Challenge: Separating Structurally Similar Pyridines

Separating unreacted starting materials is a critical step in chemical synthesis. The task becomes particularly challenging when the materials, such as 4-Pyridinecarboxaldehyde and a 2-(methoxymethyl)-pyridine derivative, share significant structural similarities. Both are polar, basic pyridine compounds, which can lead to overlapping behaviors in common purification techniques like standard liquid-liquid extraction and silica gel chromatography. This guide outlines a primary, chemically-selective strategy and discusses alternative methods to address this specific separation problem.

Physicochemical Properties of Starting Materials

Understanding the fundamental properties of the compounds is the first step in designing an effective purification protocol. The key difference to exploit is the presence of a reactive aldehyde group on 4-Pyridinecarboxaldehyde.

| Property | 4-Pyridinecarboxaldehyde | 2-(Methoxymethyl)pyridine (Model Compound) | Rationale for Purification |

| Structure |  |  | The aldehyde group is a unique chemical handle for selective removal. |

| Molecular Weight | 107.11 g/mol [1] | 123.15 g/mol [2][3] | Similar weights make separation by distillation difficult. |

| Boiling Point | 198 °C[4] | ~173-180 °C[5] | Boiling points are too close for effective fractional distillation. |

| pKa (of conjugate acid) | ~4.72[4][6] | ~4.40[5] | Similar basicity makes selective acid-base extraction challenging. |

| Water Solubility | 20 g/L (20 °C)[7][8][9] | High, miscible (estimated)[10] | High water solubility of both compounds complicates simple aqueous washes. |

| Key Reactivity | Reactive aldehyde group[11] | Generally stable ether linkage | The aldehyde's ability to form a reversible bisulfite adduct is the key to separation.[12][13][14] |

Primary Purification Strategy: Selective Aldehyde Removal

The most robust method for this separation leverages the unique reactivity of the aldehyde functional group. The overall workflow involves selectively converting the 4-Pyridinecarboxaldehyde into a water-soluble salt, extracting it, and then purifying the remaining mixture using standard techniques.

Workflow Overview

Figure 1. Recommended Purification Workflow

Step-by-Step Protocol: Selective Removal via Bisulfite Adduction

This protocol is based on the principle that aldehydes react with sodium bisulfite to form water-soluble adducts, which can be easily removed from an organic mixture through extraction.[12][13][14][15]

-

Dissolution:

-

Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[14] The choice of solvent can be critical; DMF is often effective for aliphatic aldehydes, while methanol works well for many aromatic systems.[12][14]

-

-

Adduct Formation:

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Shake the funnel vigorously for 1-2 minutes. The reaction is an equilibrium, and vigorous mixing ensures the forward reaction proceeds.

-

-

Extraction:

-

Add deionized water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a hexanes/ethyl acetate mixture). The volume of the immiscible solvent should be sufficient to dissolve your desired product fully.

-

Shake the funnel again to mix the layers thoroughly. Allow the layers to separate. The aldehyde-bisulfite adduct, being a salt, will partition into the aqueous (bottom) layer.[13][14]

-

-

Separation and Wash:

-

Drain the lower aqueous layer containing the aldehyde adduct.

-

Wash the remaining organic layer two more times with deionized water to remove any residual bisulfite or miscible solvent.

-

Follow with a brine (saturated NaCl solution) wash to aid in drying.

-

-

Drying and Concentration:

-

Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting material should contain your product and the unreacted 2-(methoxymethyl)pyridine, now free of the aldehyde.

-

-

Final Purification:

-

The concentrated mixture can now be readily purified using standard flash column chromatography to separate the product from the remaining starting material.

-

Troubleshooting and FAQs

Question: My Thin Layer Chromatography (TLC) still shows a spot corresponding to 4-Pyridinecarboxaldehyde after the bisulfite wash. What went wrong?

Answer: There are several possibilities:

-

Incomplete Reaction: The bisulfite reaction is an equilibrium. You may need to use a larger excess of the saturated NaHSO₃ solution or increase the shaking time to drive the reaction to completion.

-

Old Reagent: Sodium bisulfite solutions can oxidize over time. Always use a freshly prepared saturated solution for best results.[14]

-

pH Issues: The adduct is most stable in neutral to slightly acidic conditions. If your reaction mixture is basic, it could inhibit adduct formation.

Question: How can I visualize the aldehyde on my TLC plate specifically?

Answer: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. This stain reacts specifically with aldehydes and ketones to form yellow-orange spots, making it an excellent tool for tracking the removal of 4-Pyridinecarboxaldehyde.[16][17] No heating is required.

Question: I am trying to separate my product from the 2-(methoxymethyl)pyridine using column chromatography, but they have very similar Rf values. How can I improve separation?

Answer:

-

Solvent System Optimization: Test a wide range of solvent polarities. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[18]

-

Add a Modifier: Since both compounds are basic pyridines, they can streak on acidic silica gel. Adding a small amount (0.5-1%) of triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[19]

-

Change the Stationary Phase: If silica gel fails, consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[18][20]

Question: Can I recover the 4-Pyridinecarboxaldehyde after the procedure?

Answer: Yes. The bisulfite adduct formation is reversible.[12][13] To recover the aldehyde, take the aqueous layer from the extraction, add an immiscible organic solvent (like ethyl acetate), and then slowly add a strong base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12).[13] This will break the adduct and regenerate the free aldehyde, which can then be extracted into the organic layer.

References

-

Pyridine | C5H5N | CID 1049 . PubChem, NIH. [Link]

-

Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Journal of Visualized Experiments, (134), 57321. [Link]

-

4-Pyridinecarboxaldehyde . LookChem. [Link]

-

Workup: Aldehydes . University of Rochester, Department of Chemistry. [Link]

-

Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol . FAO AGRIS. [Link]

-

Pyridine . Wikipedia. [Link]

-

Poater, J., Sola, M., & Bickelhaupt, F. M. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile . The Journal of Physical Chemistry A, 123(1), 268-277. [Link]

-

Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98% . Cole-Parmer. [Link]

-

TLC Stains Preparation . ChemicalDesk.Com. (2011). [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . ResearchGate. [Link]

-

TLC stains . Organic Chemistry @ CU Boulder. [Link]

-

Pyridine-4-carbaldehyde . Wikipedia. [Link]

-

2-Methoxy Pyridine . ResearchGate. [Link]

-

TLC Visualization Reagents . EPFL. [Link]

-

4-pyridinecarboxaldehyde . Wikidata. [Link]

-

TLC Stains . University of Arizona. [Link]

-

2-(methoxymethyl) pyridine, 23579-92-2 . The Good Scents Company. [Link]

-

2.3F: Visualizing TLC Plates . Chemistry LibreTexts. [Link]

- Process for the production of pyridine aldehydes.

- Synthesis of pyridine aldehydes.

-

Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

-

How can i isolate polar basic compound with silica gel column chromatography? . ResearchGate. [Link]

-

4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 . PubChem, NIH. [Link]

-

Column chromatography . University of Victoria. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

-

2-(methoxymethyl)pyridine Properties . EPA CompTox Chemicals Dashboard. [Link]

- Method for purification of pyridine, and method for production of chlorinated pyridine.

-

General procedures for the purification of Aldehydes . Chempedia, LookChem. [Link]

-

2-(methoxymethyl)pyridine . EPA CompTox Chemicals Dashboard. [Link]

-

Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. [Link]

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP . ResearchGate. [Link]

-

How to purify aldehydes by forming its reversible adducts? . ResearchGate. [Link]

-

2-(Methoxymethyl)pyridine | C7H9NO | CID 253220 . PubChem, NIH. [Link]

Sources